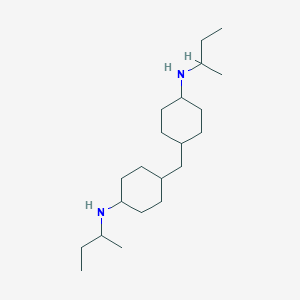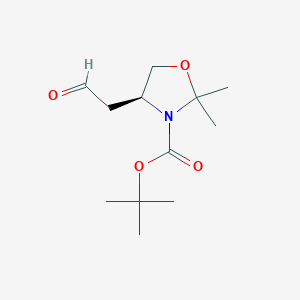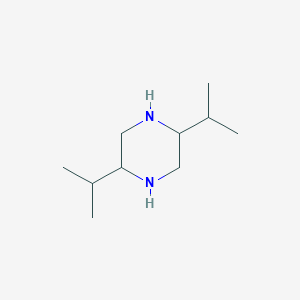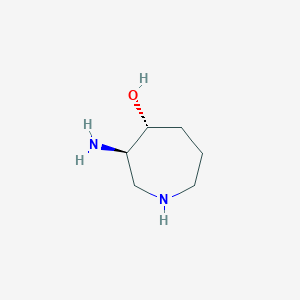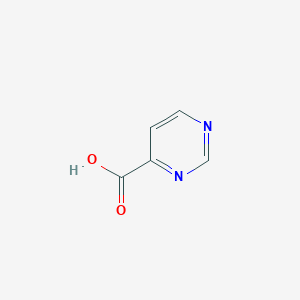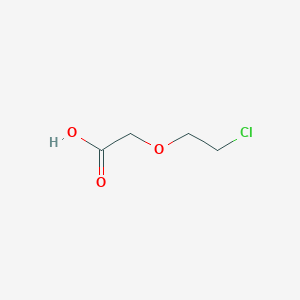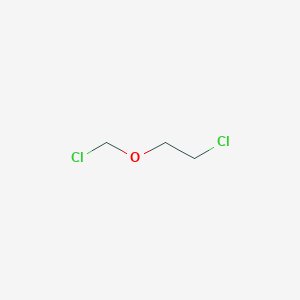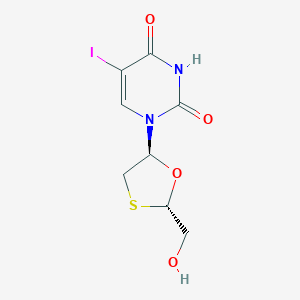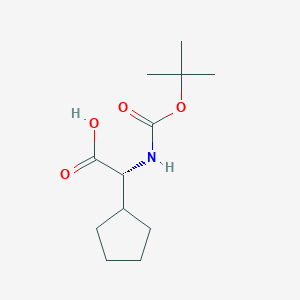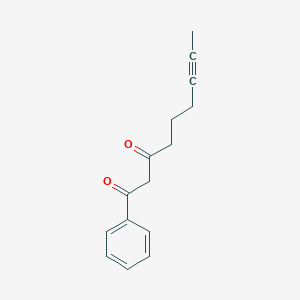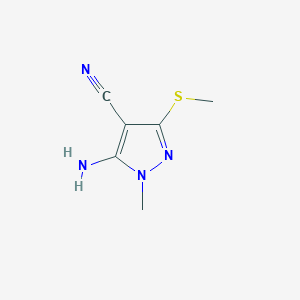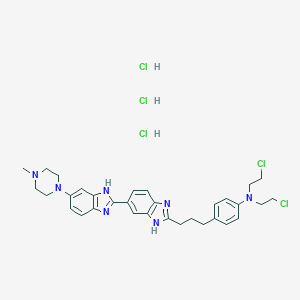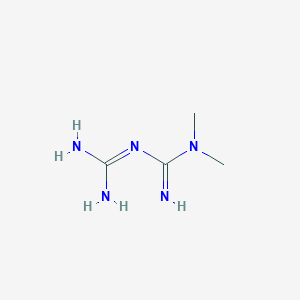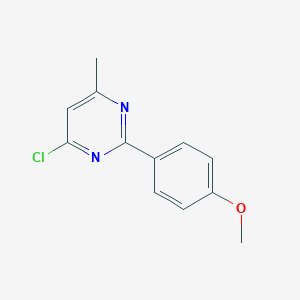
4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another study reported the synthesis of ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic and analytical techniques. For example, the structure of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) was confirmed using single crystal X-ray diffraction data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. For example, the synthesized ionic liquids exhibit thermal stability up to 175 °C .Scientific Research Applications
Synthesis and Process Research
- In the synthesis of anticancer drugs like dasatinib, derivatives of pyrimidine, such as 4,6-Dichloro-2-methylpyrimidine, are used as intermediates. The synthesis involves steps like cyclization and chlorination, with specific conditions optimizing yield and efficiency (Guo Lei-ming, 2012).
Antiviral Activity
- Certain derivatives of pyrimidine have shown antiviral properties, particularly against retroviruses. For instance, 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated significant inhibition of retrovirus replication in cell culture (D. Hocková et al., 2003).
Chemical Reactions and Synthesis
- Reactions involving pyrimidine derivatives, such as 4-substituted 2, 6-dimethylpyrimidine 1-oxides, have been studied for their applications in chemical synthesis. These reactions may lead to various derivatives with potential pharmaceutical applications (T. Sakamoto et al., 1983).
Purine Studies and Amplifiers
- Pyrimidine derivatives have been synthesized for use as amplifiers in treatments against E. coli, showcasing their potential in antibacterial applications (D. J. Brown et al., 1972).
Non-covalent Interactions
- Research has also focused on non-covalent interactions in pyrimidine derivatives. These studies are crucial for understanding molecular interactions and structural characteristics, which have implications in drug design and development (Yu Zhang et al., 2018).
Safety And Hazards
Future Directions
The future directions for the study of “4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine” could involve further exploration of its synthesis, characterization, and potential applications. The development of new types of ionic liquids, which are still the subject of intense interest and research due to their unique properties, could also be a promising direction .
properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-11(13)15-12(14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYYRJBRKKKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572241 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
CAS RN |
142245-40-7 | |
| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


